Product packaging for Decyl Octyl Phthalate-d4(Cat. No.:)

Decyl Octyl Phthalate-d4

Cat. No.: B1152492
M. Wt: 422.63
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl Octyl Phthalate-d4 is a high-purity, deuterated analog of decyl octyl phthalate, specifically designed for use as an internal standard in analytical chemistry. This stable, isotopically labeled compound is essential for the accurate quantification of phthalate plasticizers and their metabolites in complex matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in compensating for matrix effects and instrumental variability, thereby ensuring data integrity in method development and validation . Phthalates like decyl octyl phthalate are primarily used as plasticizers to impart flexibility to polyvinyl chloride (PVC) and other polymers . Due to health concerns, regulatory bodies closely monitor phthalates in consumer products, creating a need for robust analytical methods . This compound allows researchers to trace the environmental fate and human exposure of these compounds with high precision. The non-deuterated form is a colorless liquid with mild odor, less dense than water, and has a molecular weight of 418.61 g/mol . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₆H₃₈D₄O₄

Molecular Weight

422.63

Synonyms

Dinopol 235-d4;  Octyl Decyl Phthalate-d4;  Polycizer 532-d4;  Polycizer 562-d4;  Staflex 500-d4;  n-Decyl n-Octyl Phthalate-d4;  n-Octyl n-Decyl Phthalate-d4;  1,2-Benzenedicarboxylic Acid Decyl Octyl Ester-d4 (9CI);  Phthalic Acid Decyl Octyl Ester-d4;  1,2

Origin of Product

United States

Physicochemical and Structural Basis of Decyl Octyl Phthalate D4 for Isotopic Labeling

Principles of Deuteration in Aromatic Systems

Deuteration of aromatic systems involves the substitution of protium (B1232500) (¹H) atoms on an aromatic ring with deuterium (B1214612) (²H or D), the heavy isotope of hydrogen. google.com This process is fundamental to creating isotopically labeled compounds used in mechanistic studies, as tracers in metabolic research, and as internal standards in analytical chemistry. scielo.org.mxoup.comclearsynth.com The introduction of deuterium into an aromatic ring can be achieved through several established principles, primarily revolving around hydrogen-deuterium (H/D) exchange reactions. oup.comresearchgate.net

The most common approaches leverage transition-metal catalysis. google.comoup.com Heterogeneous catalysts, such as platinum on carbon (Pt/C), are widely used to facilitate H/D exchange on aromatic rings using deuterium oxide (D₂O) as an abundant and cost-effective deuterium source. oup.comresearchgate.net In this method, the aromatic compound is heated with D₂O in the presence of the catalyst, often under a hydrogen or deuterium gas atmosphere, to promote the exchange. oup.comgoogle.com Platinum catalysts show a high tendency for deuterating aromatic positions, whereas palladium catalysts often favor aliphatic C-H bonds. researchgate.net The efficiency of this exchange is influenced by factors such as temperature, pressure, reaction time, and the electronic nature of the aromatic substrate. oup.comgoogle.com Electron-rich aromatic rings, like those in phenols, can often be deuterated under milder conditions than electron-poor ones. oup.comresearchgate.net

Acid- or base-catalyzed exchange represents another classical approach. scielo.org.mxgoogle.com These reactions typically require more forceful conditions, such as high temperatures, which may not be suitable for complex molecules with sensitive functional groups. acs.org Acid-catalyzed deuteration follows the patterns of electrophilic aromatic substitution, where the deuterium source acts as a weak electrophile. google.com

More recent and milder methods have also been developed. One surprising discovery involves the deuteration of select aromatic compounds through a keto-enamine or keto-enol tautomeric intermediate. acs.orgacs.orgubc.ca This process disrupts the ring's aromaticity, creating a less stable keto form that can undergo H/D exchange more readily before reverting to the aromatic structure. acs.org This tautomerization-enhanced reactivity allows for deuteration under significantly milder conditions than traditional methods. acs.orgubc.ca

Synthetic Routes and Isotopic Incorporation Strategies for Decyl Octyl Phthalate-d4

The synthesis of this compound is a multi-step process designed to achieve high isotopic enrichment specifically on the aromatic ring. doi.org The general strategy involves preparing a deuterated precursor, typically phthalic acid-d4 or its anhydride (B1165640), followed by esterification with the corresponding alcohols, n-decanol and n-octanol. doi.orgsmolecule.com This approach ensures that the deuterium labels are securely incorporated into the stable aromatic framework of the molecule.

A common and efficient synthetic route begins with a heavily deuterated, commercially available starting material like o-xylene-d10. doi.org This precursor is then oxidized to yield phthalic acid-d4. This method is advantageous due to its low cost, high yield, and the high isotopic enrichment of the resulting deuterated acid. doi.org

Once the phthalic acid-d4 is obtained, the final step is a diesterification reaction. To create an unsymmetrical diester like Decyl Octyl Phthalate (B1215562), the esterification is typically performed sequentially. First, phthalic acid-d4 is reacted with one alcohol (e.g., n-octanol) to form the monoester, which is then reacted with the second alcohol (n-decanol) to yield the final product. To avoid harsh reaction conditions like strong acid catalysis and high temperatures, which could lead to a decrease in deuterium abundance through back-exchange, modern coupling agents are often employed. doi.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) allow the esterification to proceed under mild, room-temperature conditions, preserving the isotopic integrity of the final product. doi.org

Ring Deuteration Methodologies

The critical step in synthesizing this compound is the deuteration of the aromatic ring of the phthalic acid precursor. Several methodologies can be employed for this purpose, each with distinct advantages and limitations.

One of the most effective and widely used methods is the platinum-catalyzed H-D exchange . oup.comresearchgate.net This technique involves heating the starting material (e.g., potassium phthalate) in deuterium oxide (D₂O) with a heterogeneous catalyst, typically platinum on carbon (Pt/C). cdnsciencepub.com The reaction is often performed under a hydrogen atmosphere, which has been shown to enhance the catalytic activity. oup.comresearchgate.net This method is valued for its efficiency and applicability to a range of aromatic compounds. researchgate.net However, it can sometimes require elevated temperatures (e.g., 180°C), which might not be suitable for all substrates. oup.com

Another established route is acid-catalyzed deuteration . This involves heating the aromatic compound in the presence of a deuterated acid and D₂O. google.com However, this method generally requires harsh conditions and may lack regioselectivity, making it difficult to achieve high levels of deuteration without side reactions, especially if the aromatic ring is not electron-rich. google.com

A milder and more novel approach involves exploiting keto-enol tautomerism . acs.orgacs.org For certain aromatic structures like phenols, deuteration can be achieved under very mild conditions by facilitating the transition to a non-aromatic keto tautomer. This intermediate undergoes H/D exchange much more readily. While highly effective for specific substrates, this method's applicability is not universal for all aromatic systems. acs.orgacs.org

Interactive Table 1: Comparison of Ring Deuteration Methodologies

Methodology Catalyst/Reagent Deuterium Source Conditions Advantages Limitations
Platinum-Catalyzed Exchange Pt/C D₂O Elevated temperature and pressure, H₂ atmosphere. oup.comgoogle.com Efficient for many aromatics, uses cost-effective D₂O. oup.comresearchgate.net Can require high temperatures; potential for side reactions. oup.com
Acid-Catalyzed Exchange Strong deuterated acid (e.g., DCl) D₂O High temperatures. google.comacs.org Simple reagents. Harsh conditions, low selectivity, not suitable for sensitive molecules. google.comacs.org
Tautomerism-Enhanced Exchange Base or facilitated by molecular structure Deuterated solvent (e.g., CD₃OD) Mild (e.g., room temperature). acs.orgacs.org Very mild conditions, high selectivity for specific substrates. acs.orgubc.ca Limited to aromatic systems that can form keto tautomers (e.g., phenols). acs.org

Precursor Compound Labeling Techniques

The dominant strategy for synthesizing ring-deuterated phthalates is to first produce a labeled precursor, which is then used in subsequent reactions. symeres.com This ensures the isotopic label is introduced early and carried through the synthesis.

A highly effective technique starts with a perdeuterated and relatively inexpensive commercial precursor, such as o-xylene-d10 . doi.org This compound is subjected to oxidation using an agent like potassium permanganate (B83412) in water. This reaction cleaves the methyl groups and oxidizes them to carboxylic acids, directly forming phthalic acid-d4 with high isotopic enrichment. doi.org This method is advantageous because it is high-yielding and avoids the need for direct H/D exchange on the phthalic acid itself, which can sometimes be less efficient. doi.org

An alternative technique is the direct H/D exchange on the non-deuterated phthalate salt. In this method, potassium phthalate is dissolved in deuterium oxide (D₂O) with a platinum catalyst and heated to facilitate the exchange of the four aromatic protons with deuterium. cdnsciencepub.com After the exchange reaction is complete, the resulting solution is acidified to precipitate the tetradeuteriophthalic acid. cdnsciencepub.com This product can then be converted to its more reactive anhydride form by heating, making it ready for esterification.

Characterization of Isotopic Purity and Enrichment in this compound

After synthesis, it is crucial to verify the isotopic purity and the degree of deuterium enrichment in the final this compound product. This characterization confirms that the labeling was successful and that the compound is suitable for use as an analytical standard. rsc.org The two primary analytical techniques used for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.govansto.gov.au

High-Resolution Mass Spectrometry (HRMS) , particularly with electrospray ionization (ESI-HRMS), is a powerful tool for determining isotopic purity. nih.govresearchgate.net HRMS can distinguish between the different isotopologues of the compound (i.e., molecules with zero, one, two, three, or four deuterium atoms). nih.gov By analyzing the mass spectrum, the relative abundance of the desired d4-labeled molecule compared to the unlabeled (d0) and partially labeled (d1, d2, d3) versions can be precisely calculated. nih.govresearchgate.net This method is rapid, highly sensitive, and requires very little sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information. ¹H NMR (Proton NMR) is used to determine the positions of any remaining hydrogen atoms on the aromatic ring. In a fully deuterated (d4) sample, the signals corresponding to the aromatic protons should be absent or significantly diminished. ansto.gov.au The level of deuteration can be calculated by comparing the integration of the aromatic proton signals to the signals of protons on the alkyl chains, which are not expected to be deuterated. ansto.gov.au Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms on the ring, confirming their presence and location. ansto.gov.au Together, ¹H and ²H NMR confirm the structural integrity and the specific sites of isotopic labeling. rsc.org

Interactive Table 2: Analytical Techniques for Isotopic Purity Characterization

Technique Information Provided Key Advantages
High-Resolution Mass Spectrometry (HRMS) Determines the distribution of isotopologues (d0 to d4) and calculates overall isotopic enrichment. nih.govresearchgate.net High sensitivity, rapid analysis, very low sample consumption. nih.gov
¹H NMR Spectroscopy Confirms the absence of protons at labeled positions and can be used to calculate the percentage of deuteration at specific sites by comparing signal integrations. rsc.organsto.gov.au Provides positional information and confirms structural integrity. rsc.org
²H NMR Spectroscopy Directly detects the presence and location of deuterium atoms on the molecule. ansto.gov.au Unambiguously confirms the presence of the deuterium label.

Advanced Analytical Methodologies Employing Decyl Octyl Phthalate D4

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like phthalates. researchgate.net The use of Decyl Octyl Phthalate-d4 as an internal standard in GC-MS workflows significantly improves the accuracy and precision of the quantification of native phthalates. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for chemical measurement due to its high precision and accuracy. The principle of IDMS involves adding a known amount of an isotopically labeled compound, such as this compound, to a sample before any extraction or cleanup steps. nih.gov This labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical behavior to its non-labeled (native) counterpart throughout the analytical process, including extraction, derivatization, and chromatographic separation. researchgate.net

Because the labeled standard and the native analyte are affected proportionally by any sample loss or matrix effects, the ratio of the native analyte to the labeled standard remains constant. By measuring this ratio using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high accuracy, effectively correcting for procedural inefficiencies and variations. nih.govresearchgate.net The implementation of this compound in an IDMS workflow involves its precise addition to the sample at the earliest stage, ensuring it is subjected to the same experimental conditions as the target phthalates.

Quantification Strategies for Trace Level Phthalates

Quantifying phthalates at trace levels (parts per billion or lower) is challenging due to their ubiquitous presence as background contaminants and the complexity of sample matrices. nih.gov The use of this compound is a key strategy to overcome these challenges. As an internal standard, it compensates for variations in instrument response and sample matrix effects that can suppress or enhance the signal of the target analyte. nih.gov

By calculating the relative response factor (RRF) of the native phthalate (B1215562) to this compound, a calibration curve can be constructed that is more robust and less susceptible to daily instrumental drift. This approach allows for the reliable quantification of phthalates even at very low concentrations, with detection limits often in the nanogram-per-gram (ng/g) range. nih.gov The single ion monitoring (SIM) mode in GC-MS is often employed to enhance sensitivity and selectivity for trace-level analysis. nih.gov

Mass Spectrometric Fragmentation Pathways of Deuterated Phthalates

Under electron ionization (EI) in a GC-MS system, phthalate esters undergo characteristic fragmentation. For most phthalates with alkyl side chains, the most abundant ion in the mass spectrum is typically found at a mass-to-charge ratio (m/z) of 149. epa.govhpst.cz This ion corresponds to the protonated phthalic anhydride (B1165640) fragment [C₈H₅O₃]⁺.

For deuterated phthalates like this compound, where the deuterium (B1214612) atoms are on the aromatic ring, the fundamental fragmentation pathways are similar to the native compounds. However, the key difference lies in the mass of the aromatic fragments. The characteristic phthalic anhydride fragment will have a mass shifted by the number of deuterium atoms. For a d4-labeled phthalate, this primary fragment ion would be expected at m/z 153. nih.gov This distinct mass shift allows the mass spectrometer to differentiate between the native analyte and the internal standard, which is the fundamental requirement for isotope dilution techniques. Other fragments involving the aromatic ring will also show this +4 Da mass shift, while fragments involving only the alkyl chains will remain at the same mass as their non-deuterated counterparts.

Table 1: Common and Deuterated Phthalate Fragment Ions in GC-MS
CompoundQuantification Ion (m/z)Characteristic Fragment
Generic Alkyl Phthalate149Protonated Phthalic Anhydride
This compound153Deuterated Protonated Phthalic Anhydride
Dimethyl Phthalate163[M-OCH₃]⁺
Di-n-butyl Phthalate (DBP)149Protonated Phthalic Anhydride
Bis(2-ethylhexyl) Phthalate (DEHP)149Protonated Phthalic Anhydride

Chromatographic Resolution and Interference Mitigation with this compound

In complex matrices, co-elution of interfering compounds with target phthalates can lead to inaccurate quantification. nih.gov While chromatographic optimization aims to separate all compounds, this is not always feasible, especially with isomeric phthalates. hpst.cz this compound, as an internal standard, helps mitigate this issue. Since it co-elutes with or elutes very close to the target native phthalates of similar structure and polarity, any matrix-induced signal suppression or enhancement at that retention time will affect both the analyte and the standard.

The use of a mass spectrometric detector is crucial here, as it can distinguish between the co-eluting compounds based on their unique mass-to-charge ratios. rsc.org Therefore, even if an interfering compound partially overlaps with the analyte peak chromatographically, the detector can selectively monitor the specific ions for the native phthalate and for this compound, ensuring that the calculated concentration is not skewed by the interference. This significantly improves the reliability of the analysis in challenging sample types like environmental solids or consumer product extracts. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for phthalate analysis, particularly for less volatile or thermally labile compounds. irbnet.de The technique offers high sensitivity and specificity, making it suitable for a wide range of applications. s4science.at

Integration of this compound in LC-MS/MS Workflows

Similar to its role in GC-MS, this compound is integrated into LC-MS/MS workflows as an internal standard to ensure accurate quantification. lcms.cz In LC-MS/MS, analysis is typically performed using electrospray ionization (ESI) and multiple reaction monitoring (MRM). sciex.com In an MRM experiment, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored.

For this compound, a specific MRM transition (precursor ion → product ion) is established that is distinct from the transitions of the native phthalates being analyzed. The deuterated standard is added to the sample prior to extraction and analysis. fda.gov.tw It co-elutes with analytes of similar properties and experiences similar ionization effects in the ESI source. By comparing the peak area of the MRM transition for the native analyte to that of the deuterated internal standard, accurate quantification is achieved, compensating for matrix effects and variations in instrument performance. lcms.cz This approach is essential for achieving reliable results in complex matrices such as food, beverages, and biological fluids. nih.govwaters.com

Table 2: Example MRM Transitions for Phthalates in LC-MS/MS
CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Di-n-octyl Phthalate (DNOP)391149 / 261
Diisononyl Phthalate (DINP)419149 / 275
Diisodecyl Phthalate (DIDP)447149 / 289
This compound (Hypothetical)395153 / 261

High-Resolution Mass Spectrometry (HRMS) for Deuterated Compound Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of deuterated compounds like this compound, offering high sensitivity and selectivity. nih.govthermofisher.com This technique allows for the accurate determination of the elemental composition of ions, which is essential for confirming the identity of isotopically labeled compounds and their metabolites. nih.gov

In the context of phthalate analysis, HRMS is frequently coupled with chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC) to separate complex mixtures before detection. researchgate.net The high resolving power of instruments like Orbitrap or quadrupole-time of flight (Q-TOF) mass spectrometers enables the differentiation of isobaric interferences from the analyte of interest, which is particularly important in complex environmental or biological samples. nih.gov

When analyzing this compound, HRMS can readily distinguish the deuterated standard from its non-deuterated counterpart due to the mass difference imparted by the four deuterium atoms. This mass difference allows for the use of this compound as an ideal internal standard for the quantification of decyl octyl phthalate and other related phthalates in various samples. The internal standard is added at a known concentration at the beginning of the sample preparation process, and the ratio of the signal of the native analyte to the deuterated standard is used for accurate quantification, correcting for any sample loss during preparation and analysis. nih.gov

Table 1: Representative HRMS Parameters for Phthalate Analysis

ParameterSetting
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass AnalyzerOrbitrap or Quadrupole-Time of Flight (Q-TOF)
Resolution> 60,000 FWHM
Mass Accuracy< 5 ppm
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Collision EnergyOptimized for fragmentation of specific phthalates

This table presents typical parameters that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of organic compounds, including deuterated standards like this compound. nih.govnih.gov

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the chemical structure of phthalates. d-nb.inforesearchgate.net The ¹H NMR spectrum of a typical phthalate ester exhibits characteristic signals in the aromatic region (around 7.5-7.7 ppm) corresponding to the protons on the benzene (B151609) ring, and signals in the aliphatic region (around 0.8-4.5 ppm) corresponding to the protons of the alkyl chains. d-nb.infonih.gov

For this compound, which is deuterated on the phthalate ring, the ¹H NMR spectrum would show an absence or significant reduction of signals in the aromatic region, directly confirming the position of the deuterium labels. The presence of the characteristic signals for the decyl and octyl chains would remain, confirming the rest of the structure.

Quantitative NMR (qNMR) can be employed for the purity assessment of deuterated standards. researchgate.net By integrating the signals of the analyte against a certified internal reference standard, the purity of the this compound can be accurately determined. This ensures the reliability of the standard when used for the quantification of other phthalates.

Table 2: Representative ¹H NMR Chemical Shifts for a Generic Phthalate Ester

ProtonChemical Shift (ppm)
Aromatic (Phthalate Ring)7.5 - 7.7
-OCH₂- (Ester)4.2 - 4.4
Alkyl Chain (-CH₂-)1.2 - 1.7
Terminal Methyl (-CH₃)0.8 - 0.9

Note: In this compound, the signals in the aromatic region would be absent due to deuteration.

Deuterium-labeled compounds like this compound are valuable tools in isotopic tracer studies to investigate the metabolic fate of substances. nih.gov When a deuterated compound is introduced into a biological system, its metabolic pathway can be traced by detecting the deuterium label in the resulting metabolites.

NMR spectroscopy is particularly well-suited for these studies as it can provide detailed structural information on the metabolites without the need for extensive purification. nih.gov By analyzing the NMR spectra of extracts from biological samples (e.g., urine, blood), the presence of deuterium-containing molecules can be identified. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can then be used to piece together the structure of these metabolites.

For instance, if this compound were to be used in a metabolic study, the deuterium atoms on the phthalate ring would act as a stable isotopic label. If the ester chains are metabolized, the deuterated phthalic acid core would likely be excreted in a modified form. NMR analysis of the biological fluids would allow for the identification of this deuterated core in various metabolites, thereby elucidating the metabolic pathway of the phthalate. This approach provides a non-radioactive and powerful method for understanding the biotransformation of environmental contaminants.

Decyl Octyl Phthalate D4 As an Internal Standard in Method Validation and Quality Control

Enhancing Analytical Accuracy and Precision through Stable Isotope Internal Standardization

Stable isotope dilution analysis (SIDA) is a premier analytical technique that significantly enhances the accuracy and precision of quantification methods. In this approach, a known quantity of an isotopically labeled compound, such as Decyl Octyl Phthalate-d4, is added to the sample at the beginning of the analytical process. This labeled standard is chemically identical to the target analyte, Decyl Octyl Phthalate (B1215562), but has a different mass due to the presence of deuterium (B1214612) atoms.

During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the instrument can differentiate between the native analyte and the deuterated internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native analyte in the sample can be determined with high accuracy.

The use of a stable isotope-labeled internal standard like this compound is advantageous because it co-elutes with the target analyte, experiencing similar conditions throughout the entire analytical procedure. This co-behavior allows the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the precision of the measurement. Deuterated phthalates are often proposed as internal standards to correct for potential errors during sample preparation and to improve the reproducibility of extraction methodologies nih.gov.

A summary of the advantages of using stable isotope internal standards is presented in the table below:

AdvantageDescription
Improved Accuracy Corrects for systematic errors introduced during sample preparation and analysis.
Enhanced Precision Minimizes random errors by accounting for variations in analytical conditions.
High Specificity The mass difference between the analyte and the standard allows for clear differentiation.
Broad Applicability Can be used for a wide range of complex matrices and analytical techniques.

Correction for Matrix Effects and Sample Preparation Variability

Complex sample matrices, such as those encountered in environmental and biological samples, can significantly impact the analytical signal of the target analyte. These "matrix effects" can either suppress or enhance the signal, leading to inaccurate quantification. Furthermore, variability in sample preparation, including extraction and cleanup steps, can introduce inconsistencies that affect the final result.

The addition of this compound at the initial stage of sample preparation allows it to be subjected to the same matrix effects and procedural variations as the native analyte. Because the internal standard and the analyte have nearly identical chemical and physical properties, any signal suppression or enhancement, or any loss during extraction, will affect both compounds to a similar degree. Consequently, the ratio of the analyte to the internal standard remains constant, enabling accurate quantification despite these challenges. The use of deuterated phthalates as internal standards is a proposed method to avoid matrix effects nih.gov.

The table below illustrates how this compound can correct for different sources of variability:

Source of VariabilityHow this compound Corrects for It
Matrix-induced Signal Suppression/Enhancement The signal of the internal standard is affected in the same way as the analyte, maintaining a constant ratio.
Inconsistent Extraction Yields The internal standard and analyte are lost in the same proportion, preserving the accuracy of the measurement.
Variations in Instrument Response Fluctuations in instrument performance affect both the analyte and the internal standard equally.

Assessment of Extraction Efficiencies and Recovery Rates

This approach is particularly valuable when developing and validating new analytical methods or when analyzing new or complex sample types where extraction efficiencies may be unknown or variable. The ability to accurately assess recovery rates ensures the reliability of the analytical data and provides confidence in the reported concentrations of the target phthalates. Research has demonstrated that using deuterated phthalates as internal standards can lead to recovery values around 100% in many cases researchgate.net.

The following table provides an example of how recovery rates can be calculated and interpreted:

StepDescriptionExample Calculation
1. Spiking A known amount of this compound is added to the sample.100 ng added
2. Extraction & Analysis The sample is processed, and the amount of recovered internal standard is measured.90 ng measured
3. Recovery Calculation The measured amount is divided by the initial amount and multiplied by 100.(90 ng / 100 ng) * 100 = 90%
4. Interpretation The calculated percentage represents the extraction efficiency for the analyte.A 90% recovery indicates that the reported analyte concentration has been corrected for a 10% loss during sample preparation.

Inter-laboratory Comparability and Harmonization in Phthalate Analysis

Ensuring consistency and comparability of analytical results across different laboratories is a significant challenge in environmental and public health monitoring. The use of a common internal standard, such as this compound, can greatly contribute to the harmonization of analytical methods for phthalate analysis. When different laboratories employ the same internal standard, it helps to minimize discrepancies that may arise from variations in instrumentation, reagents, and analytical protocols.

By providing a common reference point, internal standards facilitate the validation of analytical methods and allow for more reliable comparisons of data generated by different organizations. This is particularly important for regulatory purposes and for large-scale environmental monitoring studies where data from multiple sources must be integrated. The use of deuterated internal standards can improve the reproducibility of analytical methods, which is a key factor in achieving inter-laboratory comparability nih.gov.

Establishing Method Detection and Quantification Limits

The method detection limit (MDL) and method quantification limit (MQL) are critical parameters that define the performance of an analytical method. The MDL is the minimum concentration of an analyte that can be detected with a certain level of confidence, while the MQL is the minimum concentration that can be quantified with acceptable precision and accuracy.

The use of this compound as an internal standard plays a role in the accurate determination of these limits. By accounting for variability in the analytical system, the internal standard helps to provide a more realistic and robust estimation of the method's sensitivity. The internal standard method is a recognized technique in the establishment of calibration curves, which are essential for determining detection and quantification limits epa.govepa.gov. The use of deuterated phthalates as internal standards has been shown to result in low detection limits, often in the nanogram per liter range researchgate.net.

Applications of Decyl Octyl Phthalate D4 in Environmental Research Methodologies

Trace Analysis in Aquatic Systems

The accurate determination of phthalate (B1215562) concentrations at trace levels in aquatic environments is a significant analytical challenge due to the complexity of the sample matrices and the potential for contamination during analysis. Decyl Octyl Phthalate-d4 is instrumental in overcoming these challenges through its use in isotope dilution gas chromatography-mass spectrometry (GC-MS) methods.

Surface Water and Groundwater Investigations

In the analysis of surface water and groundwater, where phthalate concentrations can be exceedingly low, the use of this compound as an internal standard is crucial for achieving high accuracy and precision. When added to a sample at a known concentration at the beginning of the analytical procedure, it behaves chemically and physically similarly to the native (non-deuterated) decyl octyl phthalate and other target phthalates. Any loss of the target analytes during sample extraction, cleanup, and analysis is mirrored by a proportional loss of the deuterated standard. This allows for accurate correction of the final quantified concentration, thereby minimizing analytical errors.

Regulatory methods, such as the U.S. Environmental Protection Agency's (EPA) Method 1625, which is designed for the analysis of semivolatile organic compounds in water, lists di-n-octyl phthalate-d4 as a labeled compound for use in isotope dilution GC-MS epa.govepa.gov. This underscores the importance and established use of this compound in the standardized analysis of water quality. Research studies investigating phthalate contamination in rivers, lakes, and aquifers rely on such robust analytical techniques to generate reliable data on the extent of pollution.

Sediment and Sludge Analytical Protocols

Sediments and sludges often act as sinks for hydrophobic organic contaminants like phthalates, leading to higher concentrations compared to the overlying water column. However, the analysis of these matrices is complicated by the presence of a wide range of interfering substances. The use of this compound as a surrogate or internal standard is essential for navigating these complex matrices.

Protocols for the analysis of phthalates in solid and semi-solid matrices, including sediment and municipal sludge, incorporate isotope dilution methods to ensure data quality. EPA Method 1625 is also applicable to municipal sludges, highlighting the utility of di-n-octyl phthalate-d4 for these sample types epa.gov. By accounting for matrix-induced signal suppression or enhancement and losses during the often rigorous extraction and cleanup steps, this compound enables the accurate quantification of phthalate levels in these challenging environmental compartments. This is critical for assessing the ecological risks posed by contaminated sediments and for managing the disposal and treatment of sludge.

Monitoring in Atmospheric and Dust Matrices

Phthalates are semi-volatile organic compounds (SVOCs) and can be present in the atmosphere in both the gas and particulate phases. They can also accumulate in indoor and outdoor dust, which serves as a significant route of human exposure. The analysis of phthalates in air and dust samples requires highly sensitive and specific methods.

Soil Contamination and Remediation Studies

Soil contamination with phthalates is a widespread issue, particularly in agricultural areas where plastic mulching is used and in industrial zones. Understanding the extent of this contamination and evaluating the effectiveness of remediation strategies requires accurate analytical methods.

In soil analysis, this compound can be employed as a surrogate or internal standard to quantify the concentration of native phthalates. This is crucial for obtaining reliable data in complex soil matrices that can contain a multitude of organic and inorganic compounds. For instance, in studies investigating the biodegradation of di-n-octyl phthalate in soil, accurate quantification is necessary to determine the rate and extent of degradation researchgate.netnih.govtandfonline.com. While these studies focus on the fate of the non-deuterated compound, the analytical methods underpinning such research would typically involve the use of isotopically labeled standards like this compound to ensure the accuracy of the concentration measurements over time. This allows researchers to confidently assess the efficacy of different remediation approaches, such as microbial degradation.

Methodologies for Environmental Fate and Transport Studies of Phthalates utilizing this compound as a Tracer

Isotopically labeled compounds are invaluable tools for tracing the environmental fate and transport of pollutants. By introducing a compound with a distinct isotopic signature into a system, researchers can follow its movement and transformation through various environmental compartments.

While direct studies using this compound as a tracer for the environmental fate and transport of phthalates were not identified in the reviewed literature, the potential for its use in such applications is clear. In controlled laboratory or field experiments, this compound could be introduced to soil columns, aquatic mesocosms, or other environmental simulations. By tracking the presence and concentration of the d4-labeled compound over time and in different phases (e.g., water, soil, biota), researchers could elucidate key processes such as sorption, degradation, volatilization, and bioaccumulation. This would provide crucial data for developing and validating environmental models that predict the behavior of phthalates in the environment.

The following table provides a summary of the applications of this compound in environmental research methodologies:

Application AreaSpecific UseMatrixAnalytical TechniquePurpose
Trace Analysis in Aquatic Systems Internal/Surrogate StandardSurface Water, GroundwaterIsotope Dilution GC-MSAccurate quantification at low concentrations, correction for analytical losses.
Internal/Surrogate StandardSediment, SludgeIsotope Dilution GC-MSOvercoming matrix interference, ensuring data reliability in complex samples.
Monitoring in Atmospheric and Dust Matrices Internal/Surrogate StandardAir, DustIsotope Dilution GC-MSHigh-sensitivity and specific quantification, correction for extraction variability.
Soil Contamination and Remediation Studies Internal/Surrogate StandardSoilIsotope Dilution GC-MSAccurate measurement of contamination levels, monitoring of remediation effectiveness.
Environmental Fate and Transport Studies Potential TracerSoil, Water, BiotaIsotope Ratio MSTracking movement and transformation pathways, providing data for environmental modeling.

Decyl Octyl Phthalate D4 in Food and Consumer Product Analytical Research

Food Contamination and Migration Studies

The use of Decyl Octyl Phthalate-d4 and other deuterated phthalates is fundamental to accurately quantifying phthalate (B1215562) levels in complex food matrices and in studies assessing their migration from packaging materials.

Phthalates can be introduced into the food chain through environmental contamination or during processing and packaging. europa.eu Their lipophilic (fat-loving) nature means they are often found in fatty foods. europa.eu Analytical methods, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are standard for identifying and quantifying these compounds. mdpi.comresearchgate.net The use of deuterated internal standards is a cornerstone of these methods to ensure precision at very low concentrations. researchgate.net

Wine: The determination of phthalates in wine is often performed using GC-MS. oiv.int To minimize matrix effects and ensure accurate quantification, deuterated homologues of the target phthalates are used as internal standards. oiv.int The process involves liquid-liquid extraction of the wine sample, concentration of the extract, and subsequent analysis by GC-MS. oiv.int

Coffee: Studies have developed methods to quantify various phthalic acid esters (PAEs) in coffee brews. nih.govunipa.it One such method uses a liquid-liquid extraction followed by GC-MS analysis in single ion monitoring mode. nih.gov To account for variations in instrument response and extraction efficiency, deuterated phthalates like diethyl phthalate-d₄ and bis(2-ethylhexyl) phthalate-d₄ are employed as internal and surrogate standards. nih.govunipa.it In analyses of coffee brew samples, total PAE concentrations have been found in the range of 159–5305 μg L⁻¹. nih.gov

Baby Food: Given the vulnerability of infants, controlling phthalate content in baby food is critical. voprosy-pitaniya.ruresearchgate.net Analysis of dehydrated baby food products (such as milk porridges and adapted formulas) has shown the presence of multiple phthalates. voprosy-pitaniya.ruresearchgate.net A study utilizing high-performance liquid chromatography/mass spectrometry (LC/MS-MS) detected seven different phthalates in concentrations from 0.003 to 0.199 mg/kg. voprosy-pitaniya.ru For such sensitive analyses, methods are validated using deuterated internal standards, like dibutyl phthalate-d4, to achieve quantification limits as low as 0.03 to 1.11 μg/kg. researchgate.net

Meat: Phthalate contamination has been studied in various meat products, including pork, chicken, and beef. nih.govnih.gov Di-2-ethylhexyl phthalate (DEHP) is frequently detected and often at the highest concentrations among measured phthalates. nih.govnih.gov For instance, the mean DEHP concentration in pork has been reported as high as 300 ng/g. nih.gov The fat content of meat products can significantly influence the migration and concentration of lipophilic phthalates. mendelu.cz

Food MatrixTarget Phthalates DetectedReported Concentration RangesAnalytical Method Mentioned
Coffee BrewDEP, DEHP, DnOP159–5305 µg/L (total PAEs)GC-MS with deuterated standards nih.govunipa.it
Baby Food (Dehydrated)DEP, DEHP, DPP, DHP, DBP0.003–0.199 mg/kgLC/MS-MS voprosy-pitaniya.ruresearchgate.net
PorkDEHPMean of 300 ng/g; Max of 1,158 ng/gGC-MS nih.gov
ChickenDEHPDetected in 5 of 6 samplesGC-MS nih.gov

A primary route of food contamination is the migration of phthalates from food contact materials (FCMs) like plastic packaging, containers, and processing equipment. vetdergikafkas.orgfood.gov.ukqima.com Since phthalates are not chemically bound to the polymer matrix, they can leach into food, especially those with high-fat content. mendelu.czvetdergikafkas.org

Studies have been conducted to measure the migration of phthalates from packaging into various foods, including meat and dairy products, over their shelf life. vetdergikafkas.orgpotravinarstvo.com Research on cooked meat products packaged in textile materials showed a rising tendency of migration for dibutylphthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) over a 28-day storage period. potravinarstvo.comresearchgate.net In some cases, the specific migration limits (SMLs) set by regulations, such as Commission Regulation (EU) No. 10/2011, were exceeded after only the first day of storage. potravinarstvo.comresearchgate.net This regulation specifies SMLs of 0.3 mg/kg for DBP and 1.5 mg/kg for DEHP. potravinarstvo.comresearchgate.net

Factors that influence the rate and extent of migration include:

Fat Content of Food: Higher fat content generally leads to higher phthalate migration. mendelu.cznih.gov One study found the highest migration in a meat product with 50% fat content. mendelu.cz

Storage Time: Longer contact time between the FCM and the food typically results in increased migration. potravinarstvo.comnih.gov

Temperature: Heat processing can increase the rate of migration. mendelu.cz

Contact Area: A larger surface area of contact between the food and packaging can lead to higher migration levels. nih.gov

FCM TypeFood/SimulantPhthalates StudiedKey Finding
Textile PackagingCooked MeatDBP, DEHPMigration increased over 28 days, exceeding SMLs. potravinarstvo.comresearchgate.net
Various Plastic PackagingMeat (varying fat %)DBP, DEHPMigration increased with higher fat content after heat processing. mendelu.cz
Plastic PackagingDairy ProductsDEHPDEHP was the primary phthalate detected. vetdergikafkas.org
Polypropylene (PP) ContainersFood SimulantsDBP, DEHPMigration was affected by pH and heating time. dergipark.org.tr

Analysis in Consumer Products and Textiles

Beyond food, this compound serves as an essential internal standard for quantifying phthalates in a wide range of consumer goods, ensuring regulatory compliance and product safety.

Phthalate esters are primarily used as plasticizers to soften polymers like polyvinyl chloride (PVC). nih.gov n-Octyl n-decyl phthalate is specifically used as a plasticizer for vinyl resins. nih.gov The analysis of these compounds within the polymer matrix is crucial for quality control. Analytical techniques such as gas chromatography combined with mass spectrometry (GC/MS) are employed for this purpose. researchgate.net The process typically involves an ultrasonic extraction of the polymer sample to isolate the phthalates before instrumental analysis. researchgate.net The use of deuterated internal standards in these GC/MS methods is critical for achieving accurate quantification, with limits of detection for various phthalates reported in the range of 3.46 µg/mL to 10.10 µg/mL. researchgate.net

Phthalates are used in cosmetic formulations to retain fragrance, act as plasticizers, and improve product texture. mdpi.com However, their use is a concern due to potential health risks associated with dermal exposure. mdpi.com Phthalates can also migrate into the product from plastic packaging materials. mdpi.com Accurate compositional analysis is therefore necessary to enforce regulations. The complexity of cosmetic matrices requires robust analytical methods, such as isotope dilution mass spectrometry, where standards like this compound would be used to accurately quantify prohibited or restricted phthalates.

In the textile industry, phthalates are commonly added to PVC-based coatings to increase their flexibility and durability. researchgate.net They can also be introduced as impurities or other chemical additives. researchgate.net This makes clothing and other textiles a potential source of human exposure. Research has confirmed the prevalence of phthalates in textiles, with total concentrations in some children's clothing ranging from 2.92 to 223 μg/g. researchgate.net The analytical method for these assessments often involves solid-phase extraction (SPE) followed by GC-MS, a technique where deuterated internal standards are vital for generating reliable quantitative data. researchgate.net

Decyl Octyl Phthalate D4 in Advanced Biomonitoring Methodologies

Application as a Tracer in Metabolic Pathway Elucidation of Phthalates

Stable isotope tracers are a powerful tool for probing cellular and organismal metabolism. nih.govkuleuven.be By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolic products, providing a clear map of its biotransformation pathways. creative-proteomics.comescholarship.org Decyl octyl phthalate-d4 is ideally suited for this purpose in non-human studies, allowing for the unambiguous identification and tracking of metabolites derived from the parent compound, decyl octyl phthalate (B1215562). This is crucial as phthalate diesters are rapidly metabolized into primary monoesters, which can then undergo further oxidation. nih.govnih.govresearchgate.net

A significant challenge in assessing exposure to high-molecular-weight phthalates, such as di-n-octyl phthalate (DnOP), is that their primary hydrolytic monoesters are often found at very low concentrations in biological samples. nih.gov However, secondary, oxidative metabolites can be far more abundant. One such key metabolite is mono(3-carboxypropyl) phthalate (MCPP). nih.gov

Studies in Sprague-Dawley rats have demonstrated that after administration of DnOP, the urinary levels of the oxidative metabolite MCPP were approximately 560-fold higher than those of its primary monoester, mono-n-octyl phthalate (MnOP). nih.gov MCPP is also a metabolite of other phthalates like di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DiDP), making it a complex but important biomarker. nih.gov

The use of this compound as a tracer in animal models allows researchers to definitively track the metabolic conversion of the parent compound into MCPP and other oxidative metabolites. By administering the d4-labeled phthalate, scientists can use mass spectrometry to distinguish the newly formed, deuterium-labeled MCPP from any pre-existing, non-labeled MCPP, thereby confirming the metabolic pathway and quantifying the rate of formation. This approach provides precise insights into the biotransformation processes that are essential for understanding the toxicokinetics of the parent compound. nih.govcreative-proteomics.com

Table 1: Key Metabolites in Phthalate Biotransformation This table is interactive. Click on the headers to sort.

Parent Phthalate Primary Metabolite Secondary Oxidative Metabolite
Di-n-octyl phthalate (DnOP) Mono-n-octyl phthalate (MnOP) Mono(3-carboxypropyl) phthalate (MCPP)
Di(2-ethylhexyl) phthalate (DEHP) Mono(2-ethylhexyl) phthalate (MEHP) Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)

The elucidation of metabolic pathways for phthalates relies on a combination of in vitro and in vivo models. mdpi.com

In vitro models , such as primary hepatocyte cultures or testicular cell cultures, are used to study specific enzymatic activities and metabolic transformations in a controlled environment. nih.govresearchgate.net For example, studies have used rat hepatocyte cultures to examine the induction of peroxisomal enzymes by phthalate monoesters. researchgate.net Introducing this compound to these cultures enables precise measurement of metabolite production rates and helps identify the specific enzymes responsible for the transformations (e.g., lipases, cytochrome P450s). nih.govnih.gov

In vivo (non-human) models , primarily rodent models, are indispensable for understanding the complete toxicokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion. nih.govmdpi.com Administering this compound to rats or mice allows for the collection of urine and tissue samples over time. Analysis of these biological matrices reveals the full spectrum of d4-labeled metabolites, their distribution throughout the body, and their excretion patterns, providing a holistic view of the phthalate's fate within a living organism. nih.gov

Development of Analytical Methods for Biological Matrices (excluding human clinical samples)

Accurate quantification of phthalates and their metabolites in complex biological matrices like animal tissues, blood, or milk is a significant analytical challenge. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their high sensitivity and specificity. researchgate.net In these methods, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise quantification. nih.govscispace.com

This compound is an ideal internal standard for the analysis of its non-labeled analog. Because it is chemically identical to the analyte of interest, it co-elutes chromatographically and exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. researchgate.netokstate.edu However, its four-dalton mass difference (due to the deuterium (B1214612) atoms) allows the mass spectrometer to detect it separately from the unlabeled target analyte.

By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation or fluctuations in instrument response can be corrected for. researchgate.netnih.gov This isotope dilution technique significantly improves the accuracy, precision, and robustness of the analytical method, which is critical when measuring low concentrations of analytes in complex matrices. scispace.com

Challenges in Background Contamination in Biomonitoring Studies

One of the most significant hurdles in phthalate analysis is background contamination. Phthalates are ubiquitous in the environment and the laboratory, commonly found in solvents, reagents, plastic labware, and even indoor air. epa.govresearchgate.netepa.gov This pervasiveness can lead to the contamination of samples during collection, storage, or analysis, resulting in artificially inflated measurements or false positives. researchgate.net

The use of this compound as an internal standard is a crucial strategy to address this challenge. Since laboratory contaminants are the unlabeled form of the phthalate, the mass spectrometer can easily distinguish between the d4-labeled internal standard spiked into the sample and any unlabeled decyl octyl phthalate that may have been introduced as a contaminant. researchgate.net While this does not remove the contaminant, it ensures that the quantification of the native analyte in the sample is accurate and not skewed by the background noise, thereby safeguarding the integrity of the biomonitoring data. scispace.com Rigorous cleaning of glassware and running procedural blanks are additional essential steps to monitor and minimize the impact of this contamination. epa.govresearchgate.net

Emerging Research Perspectives and Future Directions for Decyl Octyl Phthalate D4

Integration with Non-Targeted and Suspect Screening Methodologies

The analytical landscape for identifying environmental contaminants is shifting towards more comprehensive approaches like non-targeted and suspect screening. These methods, typically employing high-resolution mass spectrometry (HRMS), aim to identify a wide range of "known unknowns" and even completely unknown compounds in a sample without prior selection of analytes. jhu.edu The use of deuterated internal standards, such as Decyl Octyl Phthalate-d4, is fundamental to the success and accuracy of these methodologies.

In these screening workflows, internal standards are added to a sample at a known concentration before sample preparation. Because this compound is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, cleanup, and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. This allows it to be used to compensate for variations in sample preparation and matrix effects, which can suppress or enhance the instrument's signal for the target analyte.

The integration of this compound into these methods enhances data quality by:

Improving Quantification: It provides a basis for more accurate semi-quantification of suspect phthalates for which authentic reference standards may not be available.

Increasing Confidence in Identification: Consistent recovery of the deuterated standard across a batch of samples gives analysts confidence in the robustness of the analytical process.

Facilitating Data Normalization: It allows for the normalization of signal intensities, enabling more reliable comparison of contaminant levels across different samples and studies.

While the field is constrained by gaps in spectral libraries and the limited availability of reference standards for all potential contaminants, the use of deuterated standards like this compound is a key strategy in improving the reliability of suspect and non-targeted screening results. researchgate.net

Table 1: Role of Deuterated Standards in Advanced Screening Methods

Feature Role of this compound Analytical Benefit
Method Type Suspect & Non-Targeted Screening Broad-spectrum contaminant identification
Instrumentation LC-HRMS, GC-HRMS High selectivity and mass accuracy
Function Internal Standard Corrects for matrix effects and procedural losses
Outcome Improved Data Reliability Higher confidence in identification and quantification

Advancements in Automation and High-Throughput Analysis utilizing Deuterated Standards

The increasing demand for environmental monitoring and human biomonitoring necessitates analytical methods that are not only accurate but also fast and efficient. Automation and high-throughput analysis are critical for processing large numbers of samples in a timely manner. Deuterated standards like this compound are indispensable in these automated workflows.

Automated systems for sample preparation, extraction, and injection can introduce variability. By incorporating a deuterated internal standard at the beginning of the process, any systematic or random errors introduced by the automation can be accounted for. For example, if an automated liquid handler dispenses a slightly incorrect volume during an extraction step, the ratio of the native analyte to the deuterated standard will remain constant, preserving the accuracy of the final calculated concentration.

Development of Novel Reference Materials and Certified Standards

The reliability of any chemical analysis is fundamentally dependent on the quality of the reference materials used for calibration and validation. accustandard.com this compound is available commercially as a chemical for research use. sapphirebioscience.com Furthermore, certified reference materials (CRMs) for the non-deuterated form, Decyl Octyl Phthalate (B1215562), are also available, often as solutions in solvents like methanol. accustandard.com

A CRM is a standard where one or more property values are certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty values. The development of a CRM for this compound would involve:

High-Purity Synthesis: Chemical synthesis and purification to achieve a very high degree of isotopic enrichment and chemical purity.

Comprehensive Characterization: Rigorous analysis using multiple analytical techniques (e.g., NMR, GC-MS, LC-MS) to confirm its structure and identify any impurities.

Value Assignment: Precise determination of the concentration or purity through methods like quantitative NMR (qNMR) or mass balance.

Uncertainty Assessment: Calculation of the measurement uncertainty associated with the certified value.

Certification: Issuance of a certificate by an authoritative body, providing documentation of the characterization and traceability.

The availability of a well-characterized, certified reference material for this compound would be a significant step forward, providing laboratories with a higher level of confidence and ensuring better comparability of data between different institutions and monitoring programs.

Interdisciplinary Research Applications Beyond Current Scope

While the primary application of this compound is as an internal standard in analytical chemistry, its utility extends to several interdisciplinary research areas. Phthalates are recognized as widespread environmental contaminants and potential endocrine-disrupting chemicals, making them a focus of toxicology, public health, and environmental science. nih.gov

Potential interdisciplinary applications include:

Environmental Fate and Transport Studies: Researchers could use this compound as a tracer in controlled laboratory or field experiments to study how decyl octyl phthalate moves through different environmental compartments like soil, water, and air, and how it is degraded by physical or biological processes.

Toxicokinetic Studies: In toxicology, the deuterated standard can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent compound in model organisms. By administering the deuterated compound, researchers can accurately trace its metabolites without interference from background levels of the non-deuterated phthalate.

Human Exposure Assessment: In large-scale epidemiological or biomonitoring studies, this compound is essential for accurately quantifying human exposure levels to the parent compound in biological matrices like urine or blood.

Potential for this compound in Novel Isotope-Tracing Techniques

Isotope tracing is a powerful technique used to follow the metabolic fate of molecules in biological systems. nih.gov Typically, small, biologically relevant molecules (like glucose or amino acids) labeled with stable isotopes (such as ¹³C, ¹⁵N, or ²H) are introduced into cells or organisms, and the appearance of the isotope label in downstream metabolites is monitored by mass spectrometry. This provides a dynamic view of metabolic pathway activity.

The application of a large, xenobiotic molecule like this compound in this type of metabolic tracing is a more novel and speculative concept. While not a nutrient, phthalates are known to be metabolized in the body. Therefore, this compound could theoretically be used as a probe to study the specific enzymatic pathways responsible for detoxifying and eliminating this compound.

Such a study might involve:

Exposing a model system (e.g., liver cell cultures or laboratory animals) to this compound.

Using HRMS to screen for metabolites that contain the deuterium (B1214612) label.

Identifying the structure of these labeled metabolites to map the biotransformation pathways.

This approach could provide crucial insights into how the body processes this class of plasticizers, helping to better understand their biological activity and potential toxicity. While this application is not yet established, it represents an innovative future direction for the use of deuterated xenobiotics in metabolic research.

Q & A

Q. How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy for this compound in low-concentration samples?

  • Methodological Answer : Spike samples with a known quantity of a structurally similar deuterated internal standard (e.g., Diisodecyl Phthalate-d4) before extraction. Correct for ion suppression/enhancement using matrix-matched calibration curves. Validate method precision via interlaboratory comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.